
Quinapril-d5 Hydrochloride (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinapril-d5 Hydrochloride (Major) is a deuterated form of Quinapril Hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Quinapril-d5 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Quinapril due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinapril-d5 Hydrochloride involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinapril-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
化学反应分析
Types of Reactions
Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, Quinaprilat.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Oxidation and Reduction: Enzymatic reactions in the liver.
Substitution: Various organic solvents and catalysts are used depending on the specific reaction.
Major Products Formed
The primary product formed from the hydrolysis of Quinapril-d5 Hydrochloride is Quinaprilat-d5, which is the active metabolite responsible for its therapeutic effects .
科学研究应用
Quinapril-d5 Hydrochloride is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Quinapril.
Metabolic Pathway Analysis: To study the metabolic fate of Quinapril in the body.
Drug Interaction Studies: To investigate potential interactions with other medications.
Biological Research: To explore its effects on various biological systems and pathways
作用机制
Quinapril-d5 Hydrochloride is a prodrug that is converted to its active form, Quinaprilat-d5, in the body. Quinaprilat-d5 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Quinaprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which decreases sodium and water retention .
相似化合物的比较
Similar Compounds
Enalapril: Another ACE inhibitor used for hypertension and heart failure.
Lisinopril: A non-sulfhydryl ACE inhibitor similar to Quinapril.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness of Quinapril-d5 Hydrochloride
Quinapril-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
属性
分子式 |
C25H31ClN2O5 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC 名称 |
(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D; |
InChI 键 |
IBBLRJGOOANPTQ-MONXTQHDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


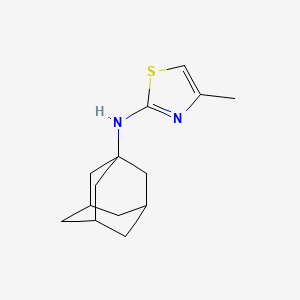

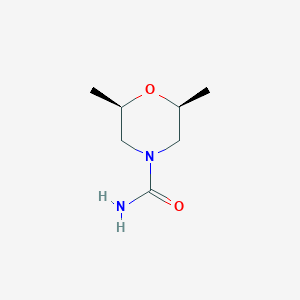
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)

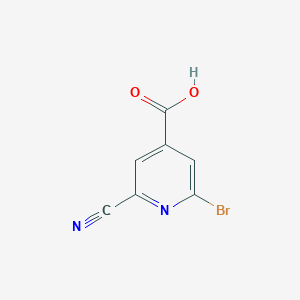
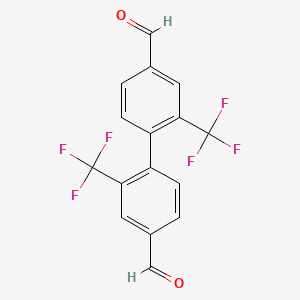
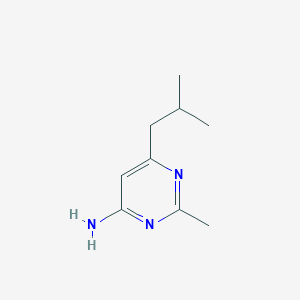
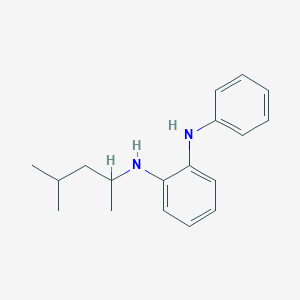
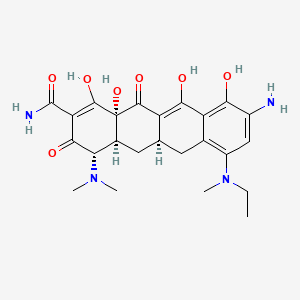
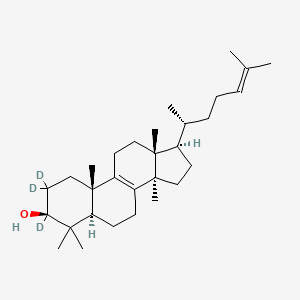
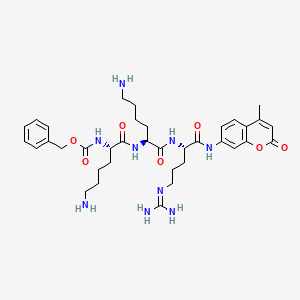

![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
